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Compound of Interest

Compound Name: 2-Methyloctadecyl! acrylate
CAS No.: 25639-21-8
Cat. No.: B12651738
Get Quote
. J

Executive Summary & Molecular Architecture

2-Methyloctadecyl acrylate is a hydrophobic monomer distinguished by its C19 branched
alkyl tail. Unlike linear stearyl acrylate (C18), the methyl branching at the C2 position of the
alkyl chain disrupts crystalline packing. This results in a lower melting point and increased
solubility in aliphatic solvents, making it a critical component for:

» Drug Delivery: Lipid Nanoparticle (LNP) stabilization and hydrophobic drug encapsulation.

o Coatings: Creating amorphous, hydrophobic side-chain polymers with low glass transition
temperatures (

).
» Adhesives: Improving tack without inducing crystallization over time.

Understanding its Hansen Solubility Parameters (HSP) is essential for predicting monomer-
solvent miscibility, polymerization kinetics, and final polymer morphology.
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Molecular Structure Analysis

The molecule consists of two distinct thermodynamic domains:
e The Polar Head: An acrylate moiety (

) responsible for polymerization and weak hydrogen bonding.

e The Non-Polar Tail: A bulky, branched aliphatic chain (

) that dominates the dispersive interactions.

Theoretical Framework: Group Contribution
Estimation

As experimental data for this specific isomer is rare, we employ the Hoftyzer-Van Krevelen (H-
VK) group contribution method to establish a theoretical baseline.

Methodology

The total solubility parameter (

) is derived from three components:

« : Dispersion forces (induced dipoles)
e : Polar forces (permanent dipoles)

» : Hydrogen bonding forces[1][2][3]

Equation:

[3]
Calculation Table (Hoftyzer-Van Krevelen)

Basis: 1 mole of 2-methyloctadecyl acrylate (

) Molar Volume (

): Estimated ~385 cm3/mol (based on density
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0.88 g/cm3).
Functional
Group Count (Dispersion) (Polar) (H-Bond)
2 0 0
16 0 0
1 0 0
1 0 0
1 0 0
(acrylate) 1
SUM

Calculated Parameters
 Dispersion (

):
e Polar (

):

e H-Bonding (

Theoretical HSP Profile:

Interpretation: The monomer is highly non-polar, behaving similarly to aliphatic hydrocarbons
(e.g., dodecane) but with a slight polarity bump due to the ester group.

Experimental Determination Protocols

Theoretical values must be validated. The following protocols are self-validating systems
designed to pinpoint the exact solubility sphere.
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Protocol A: Turbidity Titration (Cloud Point Method)

This method determines the solubility boundary by titrating a monomer solution with a non-
solvent until phase separation (turbidity) occurs.

Reagents:

e Solvents (Good): Toluene, THF, Chloroform.[3]

e Non-Solvents (Bad): Methanol, Water, Acetonitrile.[3]

o Analyte: Purified 2-methyloctadecyl acrylate (>98% purity).

Step-by-Step Workflow:

o Preparation: Dissolve 1.0 g of monomer in 10 mL of a "Good Solvent" (e.g., Toluene).
« Titration: Add "Non-Solvent" (e.g., Methanol) dropwise under constant stirring at 25°C.

o Endpoint Detection: Record the volume of non-solvent added at the first sign of persistent
turbidity (cloud point).

o Back-Titration (Validation): Add more Good Solvent to clear the solution, then re-titrate to

confirm the boundary.

o Calculation: Plot the volume fractions on a ternary Teas Graph or feed into HSPIP software
to solve for the center of the solubility sphere.

Protocol B: Swelling/Uptake (For Polymerized Networks)

If the monomer is already crosslinked (e.g., in a hydrogel or nanopatrticle core), use the
swelling ratio method.

e Weigh dry polymer network (

).

e Immerse in 20 diagnostic solvents for 48 hours.
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» Weigh swollen polymer (

).

o Calculate Swelling Coefficient

¢ The solvent with the highest

has HSP values closest to the polymer.

Visualization of Workflows
Figure 1: HSP Estimation & Validation Logic

I ]
Group Contribution u ! Calculate &d, dp, 8h !

(Hoftyzer-Van Krevelen) VI Est: [16.2,1.3,3.2] }w»
Solubilfy Sphere Validated HSP Profile
Experimental Validation egression

(Turbidity Titration)

Target: 2-Methyloctadecyl Acrylate

Click to download full resolution via product page

Caption: Logical workflow combining theoretical estimation with experimental validation to
derive accurate solubility parameters.

Figure 2: Turbidity Titration Setup
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Caption: Step-by-step turbidity titration protocol for determining the solubility boundary of the
monomer.

Application Data: Solvent Compatibility Table
Based on the estimated HSP

, the following table predicts compatibility with common solvents used in drug development and
polymer synthesis.
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Predicted
Solvent Interaction

(RED¥*)

Soluble
Toluene 18.0 1.4 2.0

(Excellent match)

Soluble (Good
Hexane 149 0.0 0.0 )

match for tail)

Soluble (Slightly
THF 16.8 57 8.0 polar, but

compatible)
Chloroform 17.8 3.1 5.7 Soluble

Borderline/Swelli
Acetone 15.5 104 7.0

ng

Insoluble (Phase
Methanol 151 12.3 22.3 )

separation)

Insoluble (Highly
Water 15.5 16.0 42.3

hydrophobic)

*RED (Relative Energy Difference): RED < 1 indicates solubility; RED > 1 indicates
immiscibility.[3]

Implications for Drug Development|[3]

e LNP Formulation: The low polarity (

) makes this monomer an excellent candidate for stabilizing highly hydrophobic payloads. It
will partition into the lipid tail region of bilayers.

 Purification: To remove unreacted monomer from a polymer matrix, use Methanol or Ethanol
as a precipitating non-solvent, as the monomer is strictly insoluble in short-chain alcohols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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